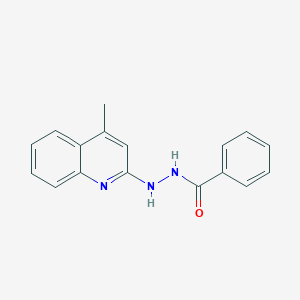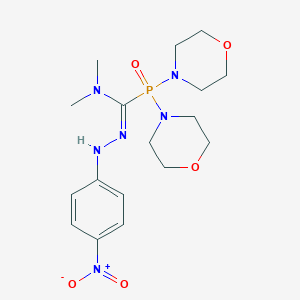![molecular formula C36H33ClN4O4 B415438 4-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL](/img/structure/B415438.png)
4-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes.
Vorbereitungsmethoden
The synthesis of 4,4’-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate or 1,3-disulfonic acid imidazolium tetrachloroaluminate ([Dsim]AlCl4). This reaction is carried out at room temperature and yields the desired product in high to excellent yields .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
4,4’-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antioxidant and has been evaluated for its radical scavenging activity.
Medicine: Some derivatives of this compound have demonstrated cytotoxic properties against various cancer cell lines, making it a candidate for anticancer drug development
Wirkmechanismus
The mechanism of action of this compound involves its interaction with cellular proteins and enzymes. It has been observed to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells. The molecular targets include various proteins involved in the apoptotic pathway, such as Bax, Bcl-2, cleaved caspase-3, and PARP-1 .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) include other bis(pyrazolyl)methanes and pyrazole derivatives. These compounds also exhibit a wide range of biological activities, such as anti-inflammatory, antifungal, and antibacterial properties.
Eigenschaften
Molekularformel |
C36H33ClN4O4 |
|---|---|
Molekulargewicht |
621.1g/mol |
IUPAC-Name |
4-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C36H33ClN4O4/c1-4-44-31-21-26(17-20-30(31)45-22-25-15-18-27(37)19-16-25)34(32-23(2)38-40(35(32)42)28-11-7-5-8-12-28)33-24(3)39-41(36(33)43)29-13-9-6-10-14-29/h5-21,34,38-39H,4,22H2,1-3H3 |
InChI-Schlüssel |
FUPODRWNLJILNP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OCC6=CC=C(C=C6)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OCC6=CC=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-hydroxy-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B415355.png)


![N-benzyl-N-(2-furylmethyl)-N-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]amine](/img/structure/B415359.png)







![N-[3-(4-chlorophenyl)-1,3-thiazolidin-2-ylidene]-N-phenylamine](/img/structure/B415376.png)

![(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B415379.png)
